molecular formula C19H24N2O3S B2589705 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1171463-50-5

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2589705
CAS No.: 1171463-50-5
M. Wt: 360.47
InChI Key: UBWDQRMBMISVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring and the sulfonamide group would be key structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s reacted. The tetrahydroquinoline and sulfonamide groups could potentially participate in various chemical reactions .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, have been the focus of extensive research due to their varied biological activities. Early studies highlighted their neurotoxicity, but further research uncovered their role in preventing Parkinsonism in mammals. This has led to their study as anticancer antibiotics, with notable examples such as trabectedin, which received FDA approval for soft tissue sarcomas. The versatility of THIQ derivatives has been demonstrated in their potential to address infectious diseases like malaria, tuberculosis, and HIV, suggesting a broad spectrum of therapeutic applications (Singh & Shah, 2017).

Antioxidant Activity

Antioxidants play a crucial role in combating oxidative stress, linked to numerous diseases. Various analytical methods have been developed to determine the antioxidant activity of compounds, including THIQ derivatives. These methods, based on chemical reactions and spectrophotometry, assess the ability of these compounds to scavenge free radicals, thereby providing a measure of their potential therapeutic effects as antioxidants (Munteanu & Apetrei, 2021).

Anti-inflammatory and Anticancer Agents

The search for anti-inflammatory and anticancer agents has led to the exploration of various natural products, including those derived from the Annona species. These investigations have shown that certain THIQ derivatives exhibit significant anti-inflammatory and anticancer activities, underscoring the importance of these compounds in developing new therapeutic agents (Abdul Wahab et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. This could include exploring its use in various fields, such as medicine or materials science .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-5-3-7-18(13-15)25(22,23)20-17-9-8-16-6-4-10-21(11-12-24-2)19(16)14-17/h3,5,7-9,13-14,20H,4,6,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWDQRMBMISVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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